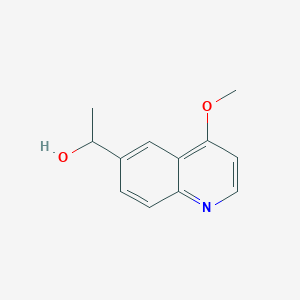
1-(4-Methoxyquinolin-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyquinolin-6-yl)ethanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 4-position and an ethanol group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Methoxyquinolin-6-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of 4-methoxyquinoline with ethylene oxide under basic conditions. The reaction typically proceeds at elevated temperatures and requires a catalyst such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
化学反応の分析
Types of Reactions
1-(4-Methoxyquinolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the quinoline ring.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: 1-(4-Methoxyquinolin-6-yl)acetaldehyde or 1-(4-Methoxyquinolin-6-yl)acetic acid.
Reduction: Tetrahydro-1-(4-methoxyquinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Methoxyquinolin-6-yl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methoxyquinolin-6-yl)ethanol involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may also inhibit enzymes involved in critical biological pathways, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
1-(4-Methoxyquinolin-6-yl)ethanol can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used to treat malaria and autoimmune diseases.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and ethanol groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-(4-methoxyquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-3-4-11-10(7-9)12(15-2)5-6-13-11/h3-8,14H,1-2H3 |
InChIキー |
WGAKUYKDQDCOSI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=CN=C2C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


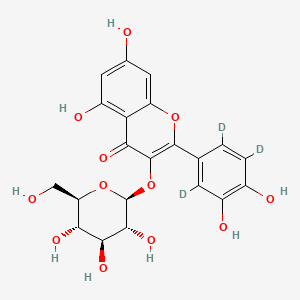
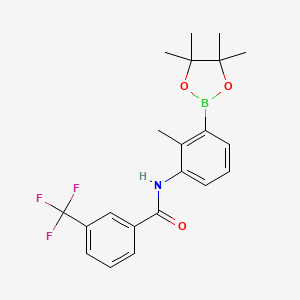
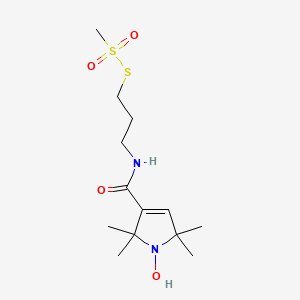


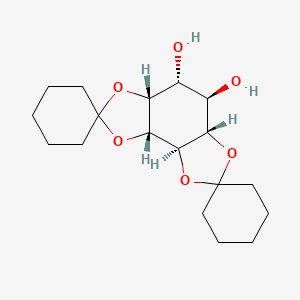

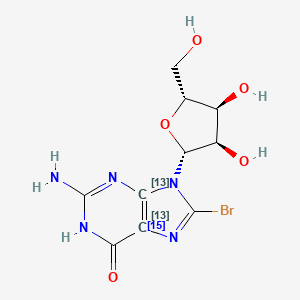
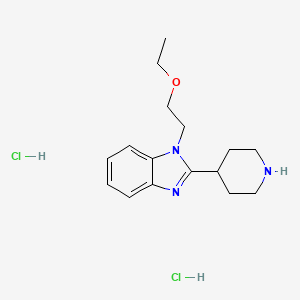
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
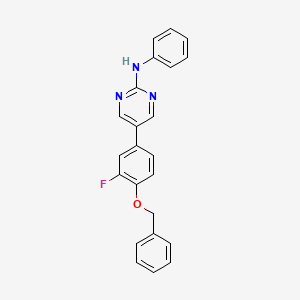

![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)

